

Chemical structure of (2,4-Dichlorobenzyl)methylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,4-Dichlorobenzyl)methylamine

Cat. No.: B1297804

[Get Quote](#)

An In-depth Technical Guide to (2,4-Dichlorobenzyl)methylamine

Introduction

(2,4-Dichlorobenzyl)methylamine is a chemical compound that serves as a versatile building block in organic synthesis.^[1] Its structure, featuring a dichlorinated benzene ring, a methylene bridge, and a methylamino group, makes it a valuable precursor in the development of various target molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical data for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The fundamental structure of **(2,4-Dichlorobenzyl)methylamine** consists of a methylamine group attached to the benzylic carbon of a 2,4-dichlorobenzyl moiety.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(2,4-Dichlorophenyl)-N-methylmethanamine
CAS Number	5013-77-4 [1] [2] [3] [4]
Molecular Formula	C ₈ H ₉ Cl ₂ N [1] [2] [4]
Molecular Weight	190.07 g/mol [2] [4]
SMILES	C1(CNC)=CC=C(Cl)C=C1Cl [2]
InChI	InChI=1S/C8H9Cl2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 [2] [4]
InChIKey	GUJXWKXDISDARD-UHFFFAOYSA-N [2] [5]

Physicochemical Properties

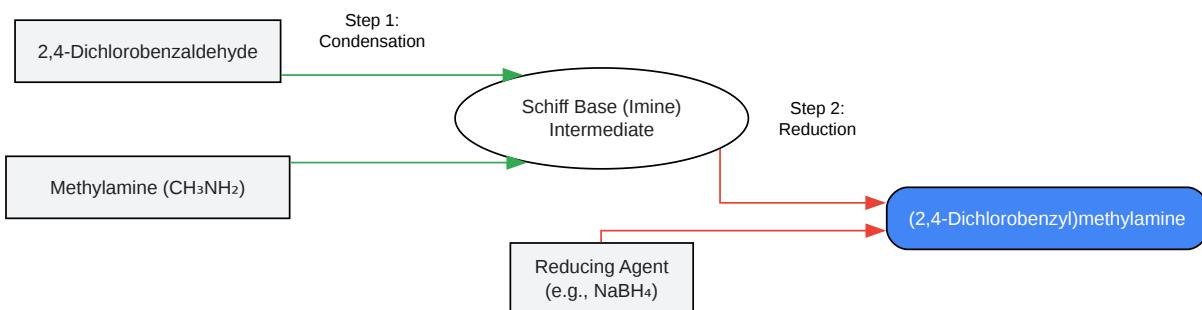
The physicochemical properties of **(2,4-Dichlorobenzyl)methylamine** are crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data

Property	Value	Source
Boiling Point	123°C at 13 mmHg [3]	ChemicalBook
Boiling Point (Predicted)	240.6°C at 760 mmHg [1]	Guidechem
Density (Predicted)	1.226 g/cm ³	Guidechem
Refractive Index	1.5560 to 1.5600 [1]	Guidechem
Flash Point (Predicted)	99.3°C [1]	Guidechem
LogP (Predicted)	3.10370 [1]	Guidechem
Vapor Pressure (Predicted)	0.0±0.5 mmHg at 25°C [1]	Guidechem

Synthesis Protocols

(2,4-Dichlorobenzyl)methylamine can be synthesized through various methods, with reductive amination being a common and efficient pathway.


Reductive Amination of 2,4-Dichlorobenzaldehyde

This method involves the reaction of 2,4-dichlorobenzaldehyde with methylamine to form an intermediate imine, which is then reduced to the target amine.

Experimental Protocol:

- Imine Formation:
 - Dissolve 2,4-dichlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
 - Add a solution of methylamine (1.1 to 1.5 equivalents, often as a solution in a solvent like THF or water) to the aldehyde solution at room temperature.
 - Stir the mixture for 1-4 hours to allow for the formation of the corresponding imine. The reaction can be monitored by TLC or GC-MS.
- Reduction:
 - Cool the reaction mixture in an ice bath.
 - Carefully add a reducing agent, such as sodium borohydride (NaBH_4) (1.5 to 2 equivalents), portion-wise to control the exothermic reaction.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-12 hours until the reaction is complete.
- Work-up and Purification:
 - Quench the reaction by the slow addition of water.
 - Remove the organic solvent under reduced pressure.

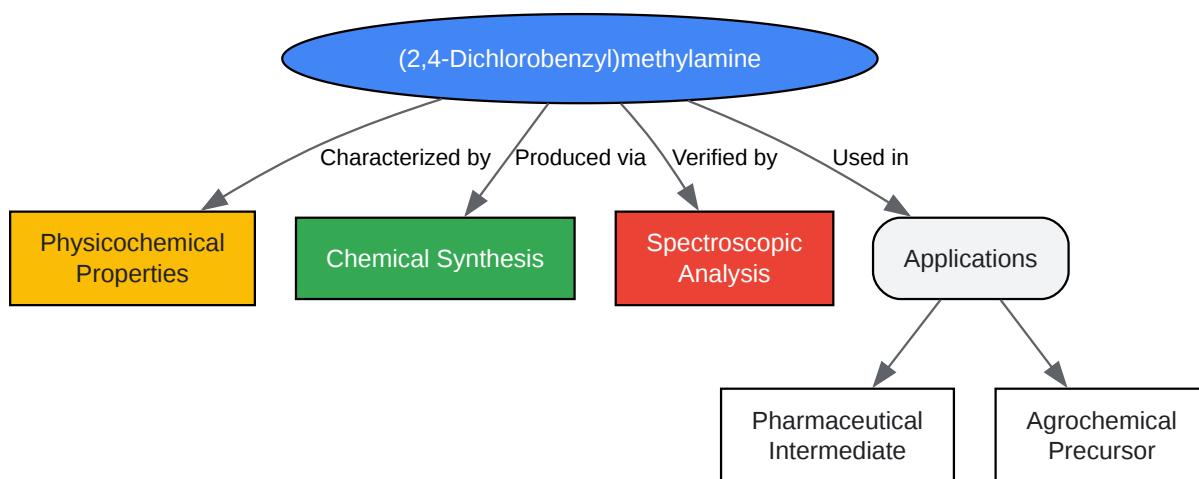
- Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure **(2,4-Dichlorobenzyl)methylamine**.

[Click to download full resolution via product page](#)

Caption: Reductive amination synthesis workflow.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of **(2,4-Dichlorobenzyl)methylamine**.


- ¹H NMR: Proton NMR data is available for this compound, which can be used to confirm the presence of the methyl, methylene, and aromatic protons.[\[2\]](#)
- ¹³C NMR: Carbon-13 NMR data provides information on the carbon skeleton of the molecule.[\[5\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as the N-H and C-N bonds of the amine and the C-Cl bonds of the dichlorinated ring.[\[2\]](#)
[\[4\]](#)

- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (190.07 g/mol) and provides fragmentation patterns useful for structural analysis.
[\[2\]](#)

Biological Activity and Applications

While there is limited direct research on the biological activity of **(2,4-Dichlorobenzyl)methylamine** itself, its primary role is as a key intermediate in the synthesis of more complex molecules with potential biological activities.

- Synthetic Precursor: It is used in the synthesis of 1-benzyloxypyrazin-2(1H)-one derivatives.
[\[3\]](#)
- Scaffold for Drug Discovery: The dichlorobenzyl moiety is found in various biologically active compounds. For instance, 2,4-dichlorobenzyl alcohol acts as a mild antiseptic.[\[6\]](#) The introduction of chloro substituents on a phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

[Click to download full resolution via product page](#)

Caption: Logical relationships of the subject compound.

Safety and Handling

Detailed safety information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a general precaution for secondary amines and chlorinated aromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

(2,4-Dichlorobenzyl)methylamine is a valuable chemical intermediate with well-defined properties. This guide provides essential technical information for researchers and scientists to facilitate its use in synthetic applications, particularly in the exploration of new therapeutic agents and other functional molecules. The provided protocols and data serve as a foundational resource for further investigation and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. (2,4-Dichlorobenzyl)methylamine(5013-77-4) 1H NMR [m.chemicalbook.com]
- 3. (2,4-Dichlorobenzyl)methylamine | 5013-77-4 [chemicalbook.com]
- 4. N-methyl-2,4-dichlorobenzylamine [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure of (2,4-Dichlorobenzyl)methylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297804#chemical-structure-of-2-4-dichlorobenzyl-methylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com